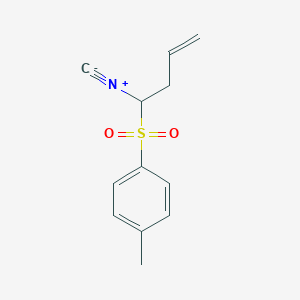

1-Allyl-1-tosylmethyl isocyanide

Descripción general

Descripción

1-Allyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C12H13NO2S . It is a member of the isocyanides, which are organic compounds with the functional group –N+≡C− . The organic fragment is connected to the isocyanide group through the nitrogen atom . They are used as building blocks for the synthesis of other compounds .

Synthesis Analysis

The synthesis of 1-Allyl-1-tosylmethyl isocyanide can be achieved from Tosylmethyl isocyanide and Allyl bromide . Isocyanides are generally available by dehydration of the formamides . One year later, the four-component reaction of isocyanides (U-4CR) was introduced. This one-pot reaction is accomplished just by mixing amines, carbonyl compounds, suitable acids, and isocyanides .Molecular Structure Analysis

The molecular weight of 1-Allyl-1-tosylmethyl isocyanide is 235.3 . The C-N distance in isocyanides is 115.8 pm in methyl isocyanide. The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .Chemical Reactions Analysis

Isocyanides are unique in their reactivity. They can convert almost all combinations of educts into their products . The exceptional divalent carbon atoms of isocyanides make them predominantly useful components in multicomponent reactions .Physical And Chemical Properties Analysis

Isocyanides are susceptible to polymerization . They exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm−1 . The electronic symmetry about the isocyanide 14 N nucleus results in a slow quadrupolar relaxation so that 13 C- 14 N nuclear spin coupling can be observed .Safety And Hazards

Direcciones Futuras

Isocyanides have been investigated as potential non-lethal weapons . Some isocyanides convey less offensive odours such as malt, natural rubber, creosote, cherry, or old wood . The development of the chemistry of isocyanides has probably suffered only a little delay through the characteristic odor of volatile isonitriles .

Propiedades

IUPAC Name |

1-(1-isocyanobut-3-enylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h4,6-9,12H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZHRMOVCQGFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607612 | |

| Record name | 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-1-tosylmethyl isocyanide | |

CAS RN |

58379-85-4 | |

| Record name | 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

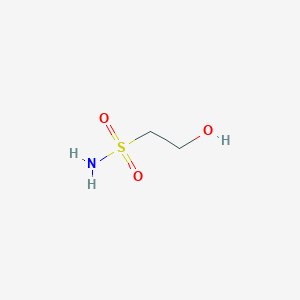

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)

![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)

![4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1603688.png)